2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
Compound ID: G513-0613
Molecular Formula: C₁₉H₂₁ClN₂O₄S
Molecular Weight: 408.9 g/mol
Key Physicochemical Properties:
- logP: 3.4154 (indicating moderate lipophilicity)
- logSw (aqueous solubility): -3.8647 (suggesting low solubility)
- Hydrogen Bond Acceptors/Donors: 7 acceptors, 1 donor
- Polar Surface Area: 61.934 Ų (moderate polarity)
- Stereochemistry: Achiral
This compound features a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a 4-chlorophenoxy-acetamide moiety at position 5. The ethanesulfonyl group enhances solubility compared to purely lipophilic substituents, while the chlorophenoxy group may influence target binding through hydrophobic and halogen-bonding interactions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-27(24,25)22-11-3-4-14-5-8-16(12-18(14)22)21-19(23)13-26-17-9-6-15(20)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIDCQXGROINMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- 4-Chlorophenoxy group : This moiety is known for its herbicidal properties.
- Tetrahydroquinoline backbone : This structure is often associated with various pharmacological activities.
- Ethanesulfonyl substituent : This group may enhance solubility and bioavailability.
Structural Formula
The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Effects : Some derivatives of similar structures have shown antimicrobial properties, suggesting that this compound may exhibit similar activity against various pathogens.
Case Studies and Research Findings
- Antimicrobial Activity :
- Cytotoxicity Assays :
- Herbicidal Properties :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Herbicidal | Potential herbicide activity |
IC50 Values for Cytotoxicity
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs with Tetrahydroquinoline/Acetamide Scaffolds
2-(4-Methylphenoxy)-N-[1-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Acetamide (G502-0267)
- Molecular Formula : C₂₃H₂₂N₂O₃S
- Molecular Weight : 406.5 g/mol
- Key Differences: Substituents: Methylphenoxy (vs. chlorophenoxy) and thiophene carbonyl (vs. ethanesulfonyl). The methylphenoxy group lacks halogen-bonding capability, which may alter target affinity .
N-[2-(1-Acetylpiperidin-4-ylamino)Benzyl]-N-[2-(4-Chlorophenoxy)Phenyl]Acetamide (Compound 30)
- Structure: Combines a 4-chlorophenoxy-acetamide with a benzyl-piperidine-acetyl group. Key Differences: A piperidine-acetyl side chain replaces the tetrahydroquinoline core. However, the absence of a sulfonyl group may reduce metabolic stability compared to G513-0613 .
Analogs with Chlorophenoxy-Acetamide Moieties
2-Chloro-N-(4-Fluorophenyl)Acetamide
- Molecular Formula: C₈H₇ClFNO
- Key Differences: A simpler scaffold lacking the tetrahydroquinoline and sulfonyl groups.
- Limited hydrogen-bonding capacity (3 acceptors, 1 donor) suggests weaker target interactions compared to G513-0613 .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide
- Structure : Features a nitro group and methylsulfonyl substituent.
- The methylsulfonyl group is smaller than ethanesulfonyl, which may limit solubility improvements .
Analogs with Sulfonyl or Heterocyclic Modifications
ATF4 Inhibitor Derivatives (Patent EP 3649478)
- Structure: Ethynazetidin core with dual 4-chlorophenoxy groups.
- Key Differences: The ethynazetidin core replaces tetrahydroquinoline, and the compound includes an alkyne linker.
Substituted Tetrahydroisoquinolines (Compounds 20–24)
- Example: N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Methoxy-7-[2-(Piperidin-1-yl)Ethoxy]-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide
- Key Differences: Tetrahydroisoquinoline core with methoxy and piperidine-ethoxy substituents.
Comparative Data Table
*Estimated based on structural analogs.
Key Findings and Implications
Structural Flexibility vs.
Solubility-Lipophilicity Balance : The ethanesulfonyl group in G513-0613 provides better solubility than thiophene carbonyl (G502-0267) or methylsulfonyl () analogs, making it more suitable for oral administration .
Halogen-Bonding Potential: The 4-chlorophenoxy group in G513-0613 may offer stronger target interactions compared to methylphenoxy (G502-0267) or methoxy () substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
